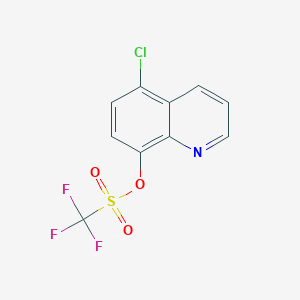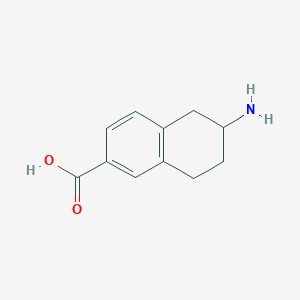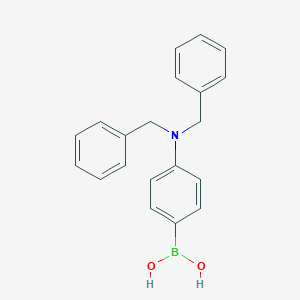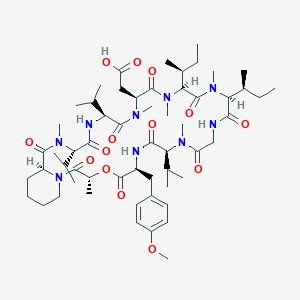
((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis . It also contains a 4-methylbenzenesulfonate (tosylate) group, which is a good leaving group in nucleophilic substitution reactions.
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The tosylate group can be introduced by reacting the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.Chemical Reactions Analysis
In reactions, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The tosylate group can act as a leaving group in nucleophilic substitution reactions.科学的研究の応用
Synthesis and Characterization
The compound has been used in various synthesis processes due to its valuable structural components. For instance, it's been involved in a one-step synthesis of ethynylglycine synthon from Garner's aldehyde, highlighting its role in efficient and practical synthetic routes (Meffre et al., 2002). Additionally, its derivatives, such as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, have been synthesized from L-Serine, further emphasizing its significance in synthesizing medicinally relevant compounds (Khadse & Chaudhari, 2015).
Chemical Reactions and Properties
This compound is a key player in various chemical reactions. For instance, (S)-[1-Hydroxydiphenylmethyl)-2-methylpropyl] carbamic acid, tert-butyl ester, was synthesized using N-(tert-Butoxycarbonyl)-L-valine methyl ester, indicating its role in complex chemical reactions (Brenner et al., 2003). Furthermore, its use in the polymerization of cysteine functionalized thiophenes shows its versatility in creating materials with potential applications in various fields, such as material science (Cagnoli et al., 2005).
Involvement in Molecular Interactions
The compound's structural components play crucial roles in molecular interactions. For example, the formation of an intramolecular hydrogen bond occurs between the oxazole and hydroxy groups of a derived compound, indicating its importance in stabilizing molecular structures (Gao et al., 2006).
特性
IUPAC Name |
tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJCRUNHXFKLI-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

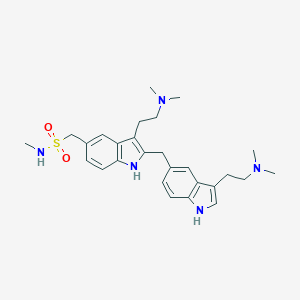
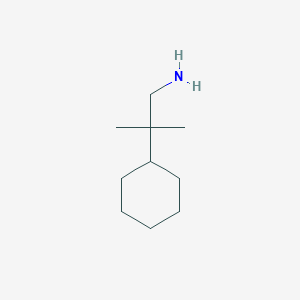
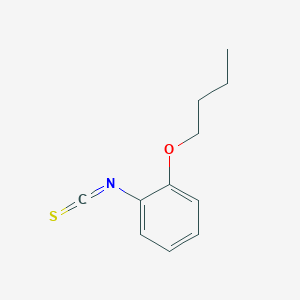

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

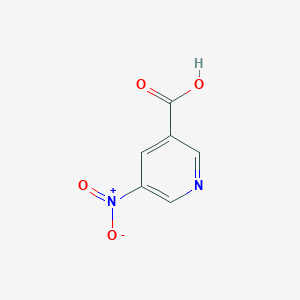
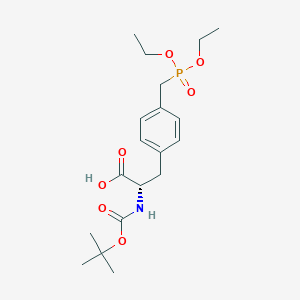
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
